molecular formula C26H32O13 B1180763 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol CAS No. 147714-71-4

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Cat. No. B1180763
CAS RN: 147714-71-4
M. Wt: 552.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a natural compound that was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour, a plant in the family Scrophulariaceae .


Synthesis Analysis

The compound was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour . Other compounds that were separated from the same extract include steroids, iridoid glucosides, phenylpropanoids, a triterpene saponin, flavonoids, and free sugars mannitol and sucrose .


Molecular Structure Analysis

The molecular formula of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is C26H32O13, and its molecular weight is 552.5 . The structures of the isolated compounds were established by 1 H and 13 C NMR and mass spectrometry .


Physical And Chemical Properties Analysis

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a powder . It can be dissolved in various solvents such as Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Antihepatotoxic Activity

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol: has been isolated from the flowering parts of Buddleja asiatica and has shown substantial antihepatotoxic activity . This suggests its potential use in protecting the liver from toxic substances and could be beneficial in treating liver diseases.

Glucosidase Inhibition

This compound has been studied for its inhibitory effects on glucosidase enzymes, which are significant in the management of diabetes . The derivatives of catalpol, including 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol , have shown promise as anti-diabetic agents by inhibiting carbohydrate-hydrolases involved in the disease’s pathology.

Anti-Diabetic Applications

Continuing from its role as a glucosidase inhibitor, 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is being explored for its potential in treating type 2 diabetes mellitus. This is particularly important as this form of diabetes accounts for a significant majority of diabetes cases globally .

Semi-Synthesis of Derivatives

The semi-synthesis of new derivatives from 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol has been reported, which expands its potential applications. These derivatives could have varied biological activities and could be used in different therapeutic areas .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol derivatives with various proteins. This is crucial for understanding the compound’s mechanism of action and for the development of new drugs .

Natural Product Isolation

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol: is also of interest in the field of natural product chemistry for its isolation from traditional medicinal plants. This not only helps in understanding the chemical diversity of plants but also in the discovery of new bioactive compounds .

Mechanism of Action

Target of Action

The primary target of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the liver. This compound has been found to have substantial antihepatotoxic activity, which means it works to prevent damage to the liver .

Mode of Action

It is known that this compound interacts with the liver to exert its antihepatotoxic effects

Biochemical Pathways

Given its antihepatotoxic activity, it is likely that this compound affects pathways related to liver function and detoxification .

Result of Action

The primary result of the action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the prevention of liver damage. This compound has been found to have antihepatotoxic activity comparable to that of the lignan silymarin, a well-known liver protectant .

Action Environment

The efficacy and stability of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be influenced by various environmental factors. For example, storage conditions can affect the efficacy of this compound. It is generally recommended to store this compound at -20°C for long-term storage . Repeated freeze and thaw cycles should be avoided to maintain its efficacy .

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWZDBHHDVSKD-JFBQKNIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Reactant of Route 2
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Reactant of Route 3
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Reactant of Route 4
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Reactant of Route 5
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Reactant of Route 6
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Q & A

Q1: What is known about the antihepatotoxic activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol?

A: While the provided research article describes the isolation and structural characterization of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica Lour, it does not specifically investigate the antihepatotoxic activity of this individual compound. [] The research does report that the polar fraction containing this compound, along with other isolated compounds like iridoid glucosides and flavonoids, exhibited significant antihepatotoxic activity comparable to silymarin. [] Further research would be needed to isolate the specific contribution of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol to the observed activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.